Ethoxysulfuron
Overview
Description
Ethoxysulfuron is a herbicide used for broad-leaved weed and sedge control in a range of crops including cereals and rice . It has a high aqueous solubility and a low volatility . It is not expected to be persistent in soil systems but, under certain conditions, may be persistent in water bodies .
Synthesis Analysis
The synthesis of Ethoxysulfuron involves the reaction of 2-amino-4,6-dimethoxypyrimidine with the product of a previous reaction in dichloromethane .
Molecular Structure Analysis
The molecular formula of Ethoxysulfuron is C15H18N4O7S . It has an average mass of 398.391 Da and a mono-isotopic mass of 398.089630 Da . The structure contains a total of 46 bonds, including 28 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, and 12 aromatic bonds .
Physical And Chemical Properties Analysis
Ethoxysulfuron has a density of 1.4±0.1 g/cm³ . It has a molar refractivity of 93.4±0.4 cm³, and a polar surface area of 146 Ų . The index of refraction is 1.584 .
Scientific Research Applications
Weed Management in Direct-Seeded Rice (DSR)
Ethoxysulfuron is effectively used in DSR systems to control weeds, which are a major constraint and can cause complete crop failure. The herbicide’s application results in significant reductions in weed density and dry weight, thereby increasing crop yield, effective tillers, and grains weight per panicle. It also enhances water productivity and nutrient-use efficiency, making it a valuable tool for sustainable agriculture .
Herbicide Efficacy and Use Patterns
As a selective post-emergence herbicide, Ethoxysulfuron is an ALS inhibitor that is particularly effective against broad-leaved and sedge weeds. Its efficacy is influenced by the kind/chemical nature and rate of application, as well as the weed species, which vary depending on the climate and soil .
Maximum Residue Levels (MRLs) and Toxicology
Ethoxysulfuron has been evaluated for its toxicological profile, resulting in an acceptable daily intake (ADI) of 0.04 mg/kg body weight per day. Understanding its primary crop metabolism, especially after foliar application on rice, is crucial for ensuring food safety and compliance with regulatory standards .
Mode of Action and Plant Response
The herbicide is mainly absorbed by the leaves and translocated within the plant. It inhibits plant growth, leading to the development of chlorotic patches and eventually the death of the whole plant. This mode of action is critical for effective weed control and is completed approximately 3-4 weeks after application .
Bioefficacy Against Specific Weed Species
Ethoxysulfuron has shown good efficacy against a range of weed species, including Echinocloa colona, Cyperus iria, Cyperus difformis, and particularly Scirpus spp. It is also effective against broadleaved weeds like Ammania bacifera and Ludwigia Caesulia auxillaris, among others. This specificity makes it a targeted solution for weed management in rice cultivation .
Environmental Impact and Sustainability
The use of Ethoxysulfuron in agricultural practices contributes to the reduction of greenhouse gas emissions and improves soil properties. By controlling weeds, it also economizes water use and increases the use efficiencies of essential nutrients like nitrogen (N), phosphorus (P), and potassium (K), aligning with environmental sustainability goals .
Safety And Hazards
Ethoxysulfuron is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
(2-ethoxyphenyl) N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O7S/c1-4-25-10-7-5-6-8-11(10)26-27(21,22)19-15(20)18-14-16-12(23-2)9-13(17-14)24-3/h5-9H,4H2,1-3H3,(H2,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVKRNOCDUPIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057951 | |
Record name | Ethoxysulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethoxysulfuron | |
CAS RN |
126801-58-9 | |
Record name | Ethoxysulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126801-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethoxysulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126801589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethoxysulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfamic acid, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-, 2-ethoxyphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHOXYSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9C8090ZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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